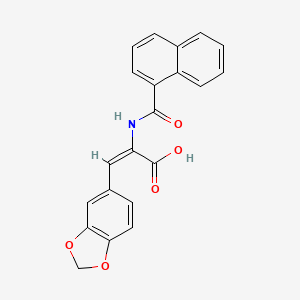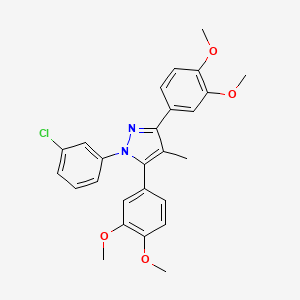
N-(3-cyano-4,5-dimethyl-2-thienyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide
Overview
Description
N-(3-cyano-4,5-dimethyl-2-thienyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide, also known as CT-322, is a small molecule drug that has been developed as an anti-cancer agent. This drug has shown promising results in preclinical studies and is currently being tested in clinical trials.
Mechanism of Action
N-(3-cyano-4,5-dimethyl-2-thienyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide binds to the VEGF receptor 2 (VEGFR-2) and prevents the activation of downstream signaling pathways that are involved in angiogenesis. This leads to a reduction in the formation of new blood vessels, which in turn leads to a reduction in tumor growth and metastasis.
Biochemical and Physiological Effects:
N-(3-cyano-4,5-dimethyl-2-thienyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide has been shown to have a number of biochemical and physiological effects. In preclinical studies, N-(3-cyano-4,5-dimethyl-2-thienyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide has been shown to reduce tumor growth, inhibit angiogenesis, and induce tumor cell apoptosis. Additionally, N-(3-cyano-4,5-dimethyl-2-thienyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide has been shown to enhance the efficacy of chemotherapy and radiation therapy when used in combination.
Advantages and Limitations for Lab Experiments
One of the major advantages of N-(3-cyano-4,5-dimethyl-2-thienyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide is its specificity for the VEGF pathway. This makes it a promising candidate for the treatment of cancer, as it can target the tumor microenvironment without affecting normal tissues. However, one of the limitations of N-(3-cyano-4,5-dimethyl-2-thienyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide is its short half-life, which may limit its efficacy in clinical settings.
Future Directions
There are several future directions for the development of N-(3-cyano-4,5-dimethyl-2-thienyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide. One area of research is the optimization of dosing regimens to maximize efficacy and minimize toxicity. Another area of research is the development of combination therapies that can enhance the efficacy of N-(3-cyano-4,5-dimethyl-2-thienyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide. Additionally, there is a need for further clinical trials to evaluate the safety and efficacy of N-(3-cyano-4,5-dimethyl-2-thienyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide in a larger patient population.
In conclusion, N-(3-cyano-4,5-dimethyl-2-thienyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide is a promising anti-cancer agent that has shown efficacy in preclinical studies. Its specificity for the VEGF pathway makes it a promising candidate for the treatment of cancer, and further research is needed to optimize its dosing regimens and evaluate its safety and efficacy in clinical settings.
Scientific Research Applications
N-(3-cyano-4,5-dimethyl-2-thienyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide has been extensively studied in preclinical models of cancer. It has been shown to inhibit the growth of a variety of tumor types including breast, lung, colon, and prostate cancer. N-(3-cyano-4,5-dimethyl-2-thienyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide works by targeting the vascular endothelial growth factor (VEGF) pathway, which is essential for the growth and survival of tumor cells. By inhibiting this pathway, N-(3-cyano-4,5-dimethyl-2-thienyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide can prevent the formation of new blood vessels that are necessary for tumor growth.
properties
IUPAC Name |
N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-(4-oxoquinazolin-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O2S/c1-10-11(2)24-16(13(10)7-18)20-15(22)8-21-9-19-14-6-4-3-5-12(14)17(21)23/h3-6,9H,8H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTNVUSNHEQAVEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C#N)NC(=O)CN2C=NC3=CC=CC=C3C2=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[3-(4-bromophenyl)-2-propen-1-ylidene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4676615.png)
![3-{2-[(2-chloro-4-fluorobenzyl)oxy]-3-methoxyphenyl}-2-cyano-N-cycloheptylacrylamide](/img/structure/B4676621.png)

![2-[4-(2-fluorophenyl)-1-piperazinyl]-N-1,3-thiazol-2-ylpropanamide](/img/structure/B4676627.png)
![4-[(1-allyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]benzoic acid](/img/structure/B4676635.png)
![3-[3-(4-bromophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-ethyl-1,3-dihydro-2H-indol-2-one](/img/structure/B4676636.png)

![1-(2-methoxyethyl)-4-({3-[1-(4-methylphenyl)cyclopentyl]-1,2,4-oxadiazol-5-yl}methyl)piperazine](/img/structure/B4676650.png)
![N-[1-(2-methylbenzyl)-1H-1,2,4-triazol-3-yl]-3-nitrobenzenesulfonamide](/img/structure/B4676655.png)
![4-{[2-(4-bromo-2-fluorobenzylidene)hydrazino]carbonyl}benzamide](/img/structure/B4676672.png)
![N-{[(2-bromo-4,6-difluorophenyl)amino]carbonothioyl}-5-(3-nitrophenyl)-2-furamide](/img/structure/B4676673.png)
![3-({[2-(1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]methyl}thio)-4-ethyl-5-(4,5,6,7-tetrahydro-1-benzothien-3-yl)-4H-1,2,4-triazole](/img/structure/B4676682.png)
![ethyl 5-acetyl-4-methyl-2-({[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B4676687.png)
![2-[(4-tert-butylphenyl)sulfonyl]-N-(2-ethoxyphenyl)hydrazinecarboxamide](/img/structure/B4676688.png)